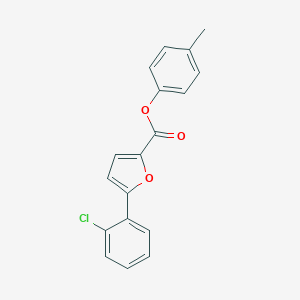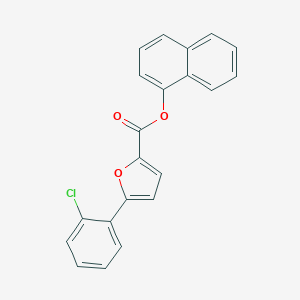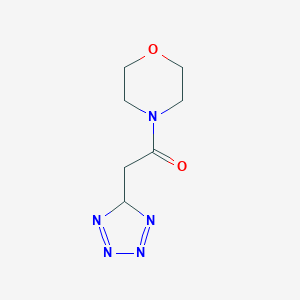![molecular formula C32H27ClN4O3S B307397 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether](/img/structure/B307397.png)
1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether is a complex organic compound characterized by its unique structure, which includes a triazino-benzoxazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether typically involves multiple steps, starting with the preparation of the triazino-benzoxazepine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the ketone group would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
- 1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-ethoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone
Uniqueness
The uniqueness of 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl propyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-propoxynaphthalen-1-yl group, in particular, may confer unique properties compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C32H27ClN4O3S |
|---|---|
Peso molecular |
583.1 g/mol |
Nombre IUPAC |
1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(2-propoxynaphthalen-1-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C32H27ClN4O3S/c1-3-18-39-27-17-16-21-10-4-6-12-23(21)28(27)31-37(20(2)38)26-15-9-7-13-24(26)29-30(40-31)34-32(36-35-29)41-19-22-11-5-8-14-25(22)33/h4-17,31H,3,18-19H2,1-2H3 |
Clave InChI |
PZEKQBQWQWHORW-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC6=CC=CC=C6Cl)C(=O)C |
SMILES canónico |
CCCOC1=C(C2=CC=CC=C2C=C1)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC6=CC=CC=C6Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307315.png)
![4-Methylphenyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate](/img/structure/B307316.png)
![diphenylmethanone O-{2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoyl}oxime](/img/structure/B307317.png)






![tert-butyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B307328.png)
![tert-butyl (3-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307329.png)
![tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307332.png)
![tert-butyl 2-[2-oxo-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B307333.png)
![ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B307334.png)
